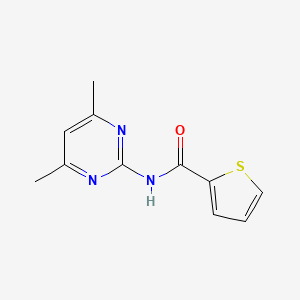

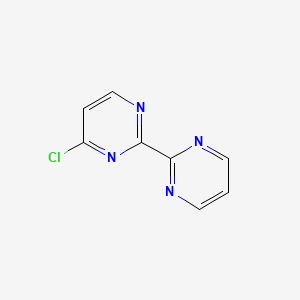

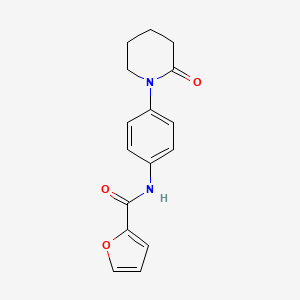

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

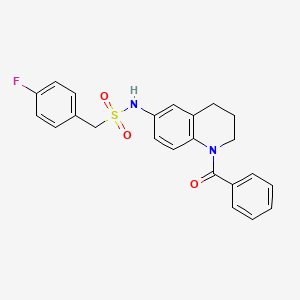

“N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research. It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts . The molecular formula of this compound is C11H11N3OS .

Synthesis Analysis

The compound has been used in the synthesis of bimetallic boron-containing heterogeneous catalysts . The catalysts were synthesized by reacting NiCl2 or CoCl2 salts, N-(4,6-dimethylpyrimidin2-yl)-5-phenylisoxazole-3-carboxamide, NaBH4, and Na2PdCl4 in a degassed MeOH–H2O mixture, which was saturated with argon .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Chemical Reactions Analysis

This compound has been used as a catalyst in Suzuki reactions in aqueous media . It has shown high catalytic activity in cross-coupling reactions .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is 233.29. More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Synthesis of New Derivatives

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is used in the synthesis of new tetrazolyl derivatives of pyrimidine . These compounds contain various linker groups and their structure is established by NMR spectroscopy and X-ray diffraction analysis .

Corrosion Inhibition

This compound has been studied as an effectual corrosion inhibitor for mild steel in hydrochloric acid . The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) on mild steel in 0.1 M HCl medium has been analyzed and it has ensued 97.6% high efficiency at 4 × 10^−5 M of DMQS .

Surface Analysis

The compound is used in surface analysis of mild steel through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) . The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .

Adsorption Studies

The adsorption of DMQS on mild steel has consent with the Langmuir adsorption isotherm . The obtained values of the capacitance of the interface decreased with rise in concentration may be ascribed to the adsorption of the DMQS forming a protective adsorption layer on the carbon steel surface .

Computational Studies

Computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure . The parameters involved in quantum chemical calculations were energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionisation energy, electron affinity and dipole moment .

Therapeutic Use

Sulfonamides, a group to which this compound belongs, have a history of safe therapeutic use in human beings . They have low potential for adverse health effects .

作用機序

Target of Action

The primary target of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide interacts with SIRT2, inhibiting its activity . The compound acts as a SIRT2 inhibitor , with one of the synthesized derivatives showing potent inhibitory activity with an IC50 value of 42 nM .

Biochemical Pathways

The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune responses, its inhibition can impact these processes . .

将来の方向性

The compound has potential applications in various fields of research. It has been used in the synthesis of heterobiaryls containing furyl and thienyl rings, which find applications as synthetic intermediates for the preparation of new drug molecules . The chemistry of isoxazoles and triazoles, which can be used as ligands for the preparation of Pd (II) complexes with high catalytic activity in cross-coupling reactions, undergoes vigorous development . This suggests potential future directions in the development of new catalysts and pharmaceutical compounds.

特性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNEYTMPJOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)